Product packaging for 8-Ethyl-5-quinolinamine(Cat. No.:)

8-Ethyl-5-quinolinamine

Cat. No.: B13267471
M. Wt: 172.23 g/mol
InChI Key: GDGXTOISXJKYSV-UHFFFAOYSA-N
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Description

8-Ethyl-5-quinolinamine, also known as N-ethylquinolin-8-amine, is an organic compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . It has a calculated density of 1.128 g/cm³ and a boiling point of 319.246 °C at 760 mmHg . This compound is a derivative of the 8-aminoquinoline scaffold, a structure of high importance in medicinal chemistry due to its diverse therapeutic potential . The 8-aminoquinoline core is extensively investigated for its potent antimalarial activity, particularly against drug-resistant strains of Plasmodium . Research into related 8-quinolinamine analogues has demonstrated they can be conjugated with amino acids to enhance their efficacy, resulting in compounds with superior blood-schizontocidal antimalarial activities compared to their parent molecules . Beyond antimalarial applications, the 8-aminoquinoline framework is recognized as a privileged structure in drug discovery for infectious diseases and neurodegenerative disorders . Recent studies have designed novel 8-quinoline-N-substituted derivatives as multifunctional agents, highlighting their value as metal-chelating scaffolds with antioxidant properties, which could be relevant in research on oxidative stress . Furthermore, various 8-quinolinamines have shown promising broad-spectrum anti-infective activity, including potent effects against fungal and bacterial pathogens . Researchers value this family of compounds for developing new therapeutic agents. This compound is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B13267471 8-Ethyl-5-quinolinamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

8-ethylquinolin-5-amine

InChI

InChI=1S/C11H12N2/c1-2-8-5-6-10(12)9-4-3-7-13-11(8)9/h3-7H,2,12H2,1H3

InChI Key

GDGXTOISXJKYSV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=C(C=C1)N)C=CC=N2

Origin of Product

United States

Synthetic Methodologies and Transformative Reactions of 8 Aminoquinoline Derivatives

General Strategies for 8-Aminoquinoline (B160924) Synthesis

The synthesis of 8-aminoquinoline and its derivatives can be achieved through various classical and contemporary methods. These strategies often involve the construction of the quinoline (B57606) ring system from acyclic precursors.

Skraup Synthesis and Analogous Cyclization Reactions

The Skraup synthesis, a cornerstone in quinoline synthesis since 1880, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. iipseries.orgwordpress.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. wordpress.com Subsequent cyclization and oxidation yield the quinoline ring. iipseries.orgwordpress.com This method can be adapted to produce a variety of substituted quinolines. For instance, 1,10-Phenanthroline can be synthesized from 8-Aminoquinoline using the Skraup synthesis. wordpress.com

Table 1: Examples of Skraup Synthesis

Starting Material Reagents Product
Aniline Glycerol, H₂SO₄, Nitrobenzene Quinoline
8-Aminoquinoline Glycerol, H₂SO₄, Oxidizing Agent 1,10-Phenanthroline
p-Toluidine Methyl-vinyl-ketone 4,6-Dimethylquinoline
α-Naphthylamine Glycerol, H₂SO₄, Oxidizing Agent Benzoquinoline

This table illustrates the versatility of the Skraup synthesis in generating various quinoline and related heterocyclic structures.

Contemporary Palladium-Catalyzed Multicomponent Reactions for Substituted Quinolines

Modern synthetic approaches often employ transition-metal catalysis to achieve higher efficiency and broader substrate scope. Palladium-catalyzed multicomponent reactions have emerged as powerful tools for the synthesis of polysubstituted quinolines. scnu.edu.cnrsc.org These reactions allow for the convergent assembly of complex molecules from simple starting materials in a single step. For example, a palladium-catalyzed three-component reaction of 2-aminobenzonitriles, arylboronic acids, and ketones can produce a variety of substituted quinolines. rsc.org Another approach involves the palladium-catalyzed reaction of pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine (B128534) to yield 2-(pyridin-4-yl) quinolines. rsc.org

Table 2: Palladium-Catalyzed Quinolone Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst System Product Type
Aromatic Aldehyde Aromatic Amine 2,3-Dihydrofuran PdCl₂/BTEAC Dihydro-furoquinoline
Aromatic Aldehyde Aromatic Amine 3,4-Dihydropyran PdCl₂/BTEAC Dihydro-pyranquinoline
2-Aminobenzonitrile Arylboronic Acid Ketone Palladium Catalyst Poly-substituted Quinoline

This table showcases the diversity of quinoline derivatives accessible through palladium-catalyzed multicomponent reactions.

Synthesis via N-Propargyl Aniline Derivatives

The cyclization of N-propargyl aniline derivatives provides another versatile route to the quinoline core. rsc.orgrsc.org These reactions can be catalyzed by various electrophiles or metal catalysts. For instance, the reaction of N-(3-phenyl-2-propynyl)aniline with iodine and a base like sodium bicarbonate leads to the formation of 3-iodoquinolines. acs.org Main group metal Lewis acids, such as tin and indium chlorides, can also catalyze the intramolecular cyclization of N-propargyl anilines to form quinolin-8-amines. rsc.orgrsc.org This method offers a regioselective pathway to functionalized quinolines. rsc.org

Regioselective Functionalization of the Quinoline Nucleus

Direct functionalization of the pre-formed quinoline ring is a highly atom-economical approach to introduce substituents at specific positions. The 8-aminoquinoline moiety can act as a directing group, facilitating regioselective C-H activation. rsc.orgrsc.org

C5-H Functionalization Strategies in 8-Aminoquinoline Scaffolds

The C5 position of the 8-aminoquinoline nucleus has been a particular focus for functionalization due to the biological significance of C5-substituted quinolines. rsc.orgrsc.orgnih.gov Transition-metal catalysis, particularly with copper, has been instrumental in developing methods for selective C5-H functionalization. rsc.orgrsc.orgnih.gov

Copper catalysts have been successfully employed for the selective bromination and difluoromethylation of 8-aminoquinoline amides at the C5 position. rsc.orgnih.gov A notable method utilizes ethyl bromodifluoroacetate as a bifunctional reagent. nih.gov The reaction outcome can be controlled by the choice of copper catalyst and additives. A cupric catalyst in the presence of an alkaline additive leads to C5-bromination, while a cuprous catalyst combined with a silver additive results in C5-difluoromethylation. nih.gov

This approach offers a broad substrate scope, tolerating various functional groups on the amide portion of the molecule. rsc.org For example, 8-aminoquinoline amides with both electron-donating (e.g., Me, OMe) and electron-withdrawing (e.g., CF₃, F, Cl, Br) substituents on the benzoyl ring react efficiently to give the C5-brominated products in good to excellent yields. rsc.org

Table 3: Copper-Catalyzed C5-H Functionalization of N-Aryl-8-aminoquinolines

Substrate Reagent Catalyst System Product
8-Aminoquinoline Amide Ethyl Bromodifluoroacetate Cupric Catalyst + Alkaline Additive C5-Brominated 8-Aminoquinoline Amide

This table summarizes the conditions for the selective copper-catalyzed C5-H bromination and difluoromethylation of 8-aminoquinoline amides.

The development of these regioselective functionalization methods provides efficient access to a wide range of substituted 8-aminoquinoline derivatives, which are valuable building blocks for medicinal chemistry and materials science. rsc.orgbeilstein-journals.org

Nickel-Catalyzed Site-Selective C5-Difluoroalkylation

A significant advancement in the functionalization of 8-aminoquinolines is the site-selective introduction of difluoroalkyl groups at the C5 position. A simple and efficient protocol has been developed using nickel catalysis. acs.orgnih.gov This reaction typically involves treating an 8-aminoquinoline amide derivative with a functionalized difluoromethyl bromide in the presence of a nickel catalyst. acs.orgnih.gov The method demonstrates a broad substrate scope, providing a straightforward route to C5-difluoroalkylated quinolines in good to excellent yields. acs.orgnih.gov

For instance, the reaction of N-(quinolin-8-yl)pivalamide with BrCF₂COOEt can be catalyzed by NiCl₂·6H₂O with Zn powder in DMA, yielding the C5-difluoroalkylated product. researchgate.net Another approach utilizes photocatalysis for a debrominative coupling reaction between 8-aminoquinoline amides and difluoromethyl bromides, also achieving regioselective difluoroalkylation at the C5 position. researchgate.net

Table 1: Examples of Nickel-Catalyzed C5-H Difluoroalkylation of 8-Aminoquinolines Data sourced from multiple studies on 8-aminoquinoline derivatives.

Substrate (8-Amidoquinoline)ReagentCatalyst SystemProductYieldReference
N-(quinolin-8-yl)pivalamideBrCF₂COOEtNiCl₂/ZnN-(5-(2-ethoxy-1,1-difluoro-2-oxoethyl)quinolin-8-yl)pivalamide86% researchgate.net
N-(quinolin-8-yl)benzamideBrCF₂PhNi(OTf)₂N-(5-(difluoro(phenyl)methyl)quinolin-8-yl)benzamide72% acs.org
N-(6-methylquinolin-8-yl)pivalamideBrCF₂COOEtNiCl₂/ZnN-(5-(2-ethoxy-1,1-difluoro-2-oxoethyl)-6-methylquinolin-8-yl)pivalamide78% researchgate.net
Related C-H Activation and Functionalization Approaches

Beyond difluoroalkylation, the C5 position of 8-aminoquinoline amides is susceptible to a wide array of C-H functionalization reactions catalyzed by various transition metals. nih.govresearchgate.net These methods allow for the introduction of diverse functional groups, significantly expanding the chemical space of accessible 8-aminoquinoline derivatives.

Halogenation : Copper-promoted C5-bromination has been achieved using alkyl bromides as the bromine source in DMSO. beilstein-journals.org This method is noted for its excellent site selectivity and broad substrate scope. beilstein-journals.org Similarly, C5-chlorination was one of the first remote C-H functionalizations reported for this scaffold. shu.ac.uk More recently, an iron(III)-catalyzed protocol for halogenation (chlorination, bromination, and iodination) has been developed that proceeds in water.

Nitration : The C5 position can be nitrated using cobalt catalysts with tert-butyl nitrite (B80452) (TBN) as the nitro source at room temperature. shu.ac.uk Other methods include visible-light photocatalysis with Cu(NO₃)₂·3H₂O as the nitro source, offering a green and mild procedure. mdpi.com

Sulfenylation and Oxytosylation : Copper-catalyzed C5-sulfenylation can be performed on unprotected 8-aminoquinolines using sulfonyl hydrazides. acs.org For the introduction of oxygen functionality, an efficient strategy for C5-oxytosylation uses Koser's reagent, generated in situ from PhI(OAc)₂ and p-toluenesulfonic acid. thieme-connect.com

Amination : A nickel/silver co-catalyzed C-H amination at the C5 position with azodicarboxylates proceeds at room temperature without the need for an external oxidant. researchgate.net

Many of these remote functionalization reactions are proposed to proceed via a Single Electron Transfer (SET) mechanism, where a key intermediate is a cationic quinoline radical species. nih.govshu.ac.ukrsc.org

Introduction of Alkyl and Aryl Substituents at Key Positions (e.g., C2, C4, C5, C6, C7)

The quinoline core can be substituted with alkyl and aryl groups at various positions, which influences the molecule's properties. While C5-functionalization via C-H activation is prevalent, other positions can also be modified. nih.govresearchgate.net

C5-Alkylation/Arylation : Iron-catalyzed C5-alkylation has been achieved via a cross-dehydrogenative coupling between 8-amidoquinolines and cycloalkanes. researchgate.net Remote C5-arylation can be accomplished with diaryliodonium salts.

C4-Arylation : A nickel-catalyzed C4 arylation of 8-amidoquinolines has been developed using aryl Grignard reagents. mdpi.com This reaction proceeds with moderate to good yields and is believed to involve either a Lewis acid-promoted addition or a direct Ni-catalyzed C-H activation process. mdpi.com

C2-Substitution : The synthesis of 8-aminoquinolines with substituents at the C2 position can be achieved through methods like the Povarov reaction, which uses simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes. rsc.org

Derivatization via the 8-Amino Group

The amino group at the C8 position is a key functional handle for derivatization. wikipedia.org It can be readily acylated to form amides, which are crucial as directing groups for C-H activation, or it can be transformed into ureas and conjugated with other molecules. nih.govacs.orgresearchgate.net

Formation of Amides and Urea (B33335) Derivatives

The formation of an amide at the 8-amino position is a foundational step for many of the C-H functionalization strategies discussed previously. acs.org Typically, 8-aminoquinoline is reacted with a carboxylic acid using a coupling agent like EDCI or with an acyl chloride. thieme-connect.com These amide directing groups can later be cleaved. A two-step transamidation procedure, proceeding through an N-acyl-Boc-carbamate intermediate, allows for the cleavage of the directing group and the formation of a new amide in a one-pot sequence. acs.orgmdpi.com

The 8-amino group can also be converted into a urea moiety. This is often achieved by reacting 8-aminoquinoline with an isocyanate or by a multi-step procedure involving a carbamate (B1207046) intermediate. nih.gov For example, reacting 8-aminoquinoline with 2,2,2-trichloroethyl carbonochloridate (B8618190) forms a carbamate, which can then react with an amine (like tryptamine) in the presence of a base such as DBU to yield the corresponding urea derivative. nih.gov These urea derivatives are of interest in medicinal chemistry and for developing molecular sensors. ontosight.aiosaka-u.ac.jp

Table 2: Synthesis of Amide and Urea Derivatives from 8-Aminoquinoline Illustrative examples of common derivatization reactions.

Starting MaterialReagent(s)Product TypeExample ProductReference
8-AminoquinolinePivaloyl chloride, Pyridine (B92270)AmideN-(quinolin-8-yl)pivalamide mdpi.com
8-AminoquinolineBenzoyl chloride, PyridineAmideN-(quinolin-8-yl)benzamide thieme-connect.com
8-Aminoquinoline1. 2,2,2-Trichloroethyl carbonochloridate, i-Pr₂NEt2. Tryptamine, DBUUrea1-(2-(1H-indol-3-yl)ethyl)-3-(quinolin-8-yl)urea nih.gov
N-(quinolin-8-yl)amineAryl isocyanateUrea1-Aryl-3-(quinolin-8-yl)urea doi.org

Conjugation with Biologically Relevant Moieties (e.g., Amino Acids, Glycans)

To modulate biological activity, the 8-aminoquinoline scaffold is frequently conjugated with biomolecules such as amino acids, peptides, or glycans. nih.govmdpi.com

Amino Acid and Peptide Conjugates : 8-Quinolinamines have been conjugated with various amino acids (e.g., lysine, arginine, alanine, valine) and dipeptides. nih.govmdpi.com A common synthetic route involves the condensation of a protected amino acid with the free amino group of a quinolinamine derivative using a coupling agent, followed by deprotection. mdpi.com These modifications can significantly impact the biological profile of the parent compound. nih.govacs.org

Glycoconjugates : The 8-amino group can be functionalized with a linker, such as a propargyl or alkylazide group, to enable conjugation with modified sugar derivatives via a copper(I)-catalyzed 1,3-dipolar azido-alkyne cycloaddition (CuAAC) reaction. mdpi.com For example, N-propargyl-8-aminoquinoline can be reacted with an azido-functionalized glucose or galactose derivative in the presence of a copper catalyst and a reducing agent to form a stable triazole-linked glycoconjugate. mdpi.com However, it has been noted that labeling with 8-aminoquinoline can quench the fluorescence often used for glycan analysis. nih.gov

Advanced Synthetic Approaches and Reaction Mechanism Elucidation

Understanding the reaction mechanisms underlying the functionalization of 8-aminoquinoline is crucial for optimizing existing methods and developing new ones. Mechanistic studies, combining experimental work and DFT calculations, have provided significant insights.

For many remote C-H functionalization reactions at the C5 position catalyzed by copper, cobalt, or nickel, a Single Electron Transfer (SET) pathway is frequently proposed. nih.govshu.ac.uk The mechanism for a cobalt-catalyzed nitration, for instance, is thought to involve the formation of a Co(II) complex with the bidentate 8-amidoquinoline ligand. shu.ac.uk This complex undergoes oxidation to a Co(III) species, which then facilitates the formation of a cationic quinoline radical. A subsequent reaction with a nitro radical (NO₂) and demetallation yields the C5-nitrated product. shu.ac.uk A kinetic isotope effect (KIE) value close to 1.0 in these reactions supports that C-H bond cleavage is not the rate-determining step, which is consistent with an SET mechanism. shu.ac.uk

In the case of nickel-catalyzed C(sp³)–H arylation directed by the 8-aminoquinoline group, studies have identified paramagnetic Ni(II) species as key intermediates. acs.orgchemrxiv.org The deprotonated amide of the 8-aminoquinoline derivative chelates to the nickel center. acs.orgchemrxiv.orgchemrxiv.org The choice of base has been found to be critical; while Na₂CO₃ is commonly used, it can hinder catalysis, whereas switching to NaOtBu can lead to improved catalytic turnover under milder conditions. acs.orgchemrxiv.org The rate-determining step can be the deprotonation of the 8-aminoquinoline and its binding to the nickel center. acs.org

Exploration of Biological Activities and Structure Activity Relationships for 8 Aminoquinoline Derivatives

Overview of Pharmacological Potential of Quinoline (B57606) and 8-Aminoquinoline (B160924) Derivatives

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities. The quinoline scaffold is a key structural component in numerous natural and synthetic bioactive molecules. Historically, quinoline-based compounds, such as quinine, have been instrumental in the fight against malaria.

The 8-aminoquinoline subclass has been a particular focus of medicinal chemistry research, primarily for its potent antimalarial properties. The prototypical 8-aminoquinoline, primaquine (B1584692), remains a crucial drug for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale, as it is effective against the dormant liver stages (hypnozoites) of the parasite. wikipedia.orgresearchgate.net Beyond their antimalarial effects, 8-aminoquinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antileishmanial properties. nih.gov This diverse pharmacological profile has spurred ongoing research to develop new derivatives with improved efficacy and reduced toxicity.

Mechanistic Insights into Biological Action

The precise mechanisms by which 8-aminoquinoline derivatives exert their biological effects are complex and not fully elucidated. However, several key pathways have been identified that contribute to their activity.

Role of Quinone Oxidoreductase (NQO1) Interaction

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a crucial role in cellular defense by catalyzing the two-electron reduction of quinones to hydroquinones, thereby preventing the formation of reactive semiquinone intermediates. brighton.ac.ukisciii.es The interaction with NQO1 is significant for quinoline-5,8-dione derivatives, which can act as substrates for this enzyme. This enzymatic reduction can lead to a futile redox cycle, generating reactive oxygen species (ROS) that can induce oxidative stress and cytotoxicity in cancer cells, which often overexpress NQO1. nih.govnih.govmdpi.com While the direct interaction of non-quinone 8-aminoquinolines with NQO1 is less characterized, the metabolic transformation of some 8-aminoquinolines into quinone-imine intermediates suggests a potential indirect role for NQO1 in modulating their activity and toxicity.

Metal Chelation Properties and Biological Implications

The 8-aminoquinoline scaffold, particularly its analogue 8-hydroxyquinoline, is a well-known metal chelator. dovepress.comtandfonline.comelsevierpure.com The ability to bind essential metal ions, such as iron and copper, can disrupt the function of metalloenzymes that are vital for pathogen survival and cancer cell proliferation. nih.govtandfonline.com The formation of metal-8-aminoquinoline complexes can also influence the redox properties of the compound, potentially enhancing the generation of cytotoxic ROS. The lipophilicity of these metal complexes can facilitate their transport across biological membranes, increasing their intracellular concentration and therapeutic effect. nih.gov

Radical Formation and Redox Mechanisms

A key aspect of the biological activity of 8-aminoquinolines is their ability to participate in redox cycling and generate reactive oxygen species. pharmacy180.com The metabolism of 8-aminoquinolines, often mediated by cytochrome P450 enzymes, can lead to the formation of electrophilic quinone-imine intermediates. lstmed.ac.ukdoi.org These metabolites are highly reactive and can undergo redox cycling, leading to the production of superoxide (B77818) anions and hydrogen peroxide. pharmacy180.com This induced oxidative stress is believed to be a primary mechanism for their antimalarial and cytotoxic effects. The generation of ROS can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.

Structure-Activity Relationship (SAR) Studies in 8-Aminoquinoline Scaffolds

The biological activity of 8-aminoquinoline derivatives is highly dependent on their chemical structure. Extensive structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the quinoline ring and the 8-amino side chain influence their efficacy and selectivity. who.intnih.govnih.gov

Influence of Substituents on Biological Activity and Selectivity

Modifications at various positions of the 8-aminoquinoline scaffold have been shown to have a profound impact on biological activity.

Substitution on the Quinoline Ring: The presence of a methoxy (B1213986) group at the 6-position is a common feature in many active 8-aminoquinoline antimalarials, including primaquine, and is generally considered important for activity. who.int Substituents at the 2-, 4-, and 5-positions can also significantly modulate activity and toxicity. For instance, the introduction of a methyl group at the 4-position has been shown to enhance antimalarial activity in some derivatives. nih.gov Alkoxy and phenoxy substituents at the 5-position have been explored to improve metabolic stability and alter the activity spectrum. nih.govnih.gov

The 8-Amino Side Chain: The nature of the alkylamino side chain at the 8-position is a critical determinant of antimalarial activity. The length of the alkyl chain, the presence of branching, and the nature of the terminal amino group all influence the compound's pharmacokinetic and pharmacodynamic properties. nih.gov For instance, a branched alkyl chain of four to five carbons between the 8-amino group and the terminal amine has been associated with enhanced curative antimalarial activity. nih.gov

The table below summarizes the general influence of substituents on the antimalarial activity of 8-aminoquinoline derivatives, based on available literature.

Position of SubstitutionType of SubstituentGeneral Effect on Antimalarial Activity
6-position MethoxyGenerally enhances activity
4-position MethylCan enhance activity
5-position Alkoxy, Fluoro, PhenoxyCan enhance activity and metabolic stability
8-amino side chain Branched alkyl (4-5 carbons)Often enhances curative activity

Conformational Analysis and Stereochemical Impact on Biological Interactions

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its biological activity. For chiral compounds, stereochemistry can significantly influence target binding, metabolic pathways, and distribution within an organism nih.gov. The majority of natural products are chiral and are biosynthesized in an enantiomerically pure form, highlighting the importance of stereoisomerism in biological recognition nih.gov.

While specific conformational analysis studies for 8-Ethyl-5-quinolinamine are not detailed in the available research, the principles governing the stereochemical impact on bioactive molecules are well-established. For many classes of compounds, stereochemistry is a primary driver of potency and pharmacokinetic properties nih.gov. Enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer often being significantly more potent or having a different biological effect altogether. This stereospecificity can also extend to interactions with transport systems, such as the L-amino acid transport system, which can mediate the cellular uptake of certain drug molecules nih.gov.

In the context of 8-aminoquinoline derivatives, if a chiral center were introduced, for example, through modification of the ethyl group or other substituents, the resulting enantiomers would be expected to interact differently with their biological targets. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will therefore interact diastereomerically with the enantiomers of a chiral ligand.

The table below illustrates hypothetical data on how stereoisomers of a related chiral 8-aminoquinoline derivative might exhibit different biological activities, underscoring the importance of stereochemistry.

Compound IsomerTarget Binding Affinity (Kd, nM)In Vitro Potency (IC50, µM)
(R)-isomer501.2
(S)-isomer50015.8
Racemic Mixture2758.5

This table is illustrative and based on general principles of stereochemistry in drug action.

Computational Approaches to SAR Analysis

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, are powerful tools for understanding the link between the chemical structure of a compound and its biological activity. QSAR models establish a mathematical relationship between the physicochemical properties of a series of compounds and their potencies walisongo.ac.idresearchgate.net. These models are instrumental in drug design, helping to predict the activity of novel compounds and to optimize lead structures.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, including:

Electronic parameters: Such as atomic net charges and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which describe the electronic distribution and reactivity of the molecule walisongo.ac.idresearchgate.net.

Hydrophobic parameters: Commonly represented by Log P, which measures the lipophilicity of the compound and influences its ability to cross cell membranes walisongo.ac.idresearchgate.net.

Steric parameters: These can include descriptors like surface area and volume, which relate to the size and shape of the molecule and its ability to fit into a binding site walisongo.ac.idnih.gov.

Once calculated, these descriptors are used to build a regression model that correlates them with the observed biological activity (e.g., IC₅₀ values) walisongo.ac.id. For 8-aminoquinoline derivatives, QSAR studies can elucidate which structural features are most important for their biological effects. For instance, a model might reveal that increasing the electron-donating capacity at a certain position on the quinoline ring enhances activity, while bulky substituents at another position are detrimental.

The following table presents a sample dataset that could be used for a QSAR analysis of a series of 5-amino-8-substituted-quinoline derivatives.

CompoundSubstituent at C8Log PElectronic Descriptor (qC5)Steric Descriptor (Volume, ų)Biological Activity (Log 1/IC₅₀)
1-H2.1-0.251504.5
2-Methyl2.5-0.271654.9
3-Ethyl 2.9 -0.28 180 5.2
4-Propyl3.3-0.291955.0
5-Cl2.8-0.221684.7

This table contains hypothetical data to illustrate the parameters used in a QSAR study.

Rational Design and Optimization Strategies for 8-Aminoquinoline-Based Bioactive Agents

The rational design of new bioactive agents based on the 8-aminoquinoline scaffold is a key strategy in medicinal chemistry, aimed at improving efficacy and modulating pharmacokinetic properties manchester.ac.ukbenthamscience.comresearchgate.net. This process leverages an understanding of the compound's mechanism of action and metabolic pathways to make targeted chemical modifications manchester.ac.ukbenthamscience.com.

One of the primary goals in the optimization of 8-aminoquinolines, such as the well-known antimalarial primaquine, is to enhance their therapeutic index nih.govnih.gov. Strategies for achieving this include:

Modulation of Metabolism: The biological activity and toxicity of 8-aminoquinolines are often linked to their metabolites. Rational design can involve introducing functional groups that block or alter metabolic pathways. For example, introducing groups that sterically hinder sites of metabolic oxidation can increase the compound's half-life and modify its activity profile manchester.ac.ukbenthamscience.com.

Structural Modification of the Quinoline Core: Substitutions on the quinoline ring system can have a profound impact on activity. Studies have shown that the presence of a methoxy group at the 6-position is often beneficial for the antimalarial activity of many 8-aminoquinolines who.int. The introduction of lower alkyl groups (such as methyl or ethyl) has also been shown to yield compounds with significant activity who.intnih.gov.

Side Chain Optimization: The nature of the side chain attached to the 8-amino group is crucial for activity. The length, branching, and basicity of this chain are key parameters that are often varied in the design of new analogues to optimize interactions with the biological target and improve pharmacokinetic properties.

Hybrid Compound Design: Another strategy involves creating hybrid molecules that combine the 8-aminoquinoline scaffold with another pharmacophore. This can lead to compounds with dual modes of action or improved targeting capabilities mdpi.com. For instance, combining the 8-aminoquinoline core with natural antioxidant moieties has been explored to develop agents for neurodegenerative diseases mdpi.com.

The development of the 8-aminoquinoline class of drugs, from early examples like pamaquine (B1678364) to later compounds, represents a classic case of rational drug design, where successive modifications based on pharmacological testing have led to improved therapeutic agents researchgate.net.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Ethyl-5-quinolinamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The Friedländer synthesis is a common approach for quinoline derivatives, involving condensation of 2-aminobenzaldehyde with enolizable ketones under acidic conditions . Multi-step syntheses require optimization of parameters like temperature, solvent polarity, and catalyst selection. For example, sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in anhydrous ether can enhance reduction efficiency . Purity (>98%) is achievable via column chromatography or recrystallization, with quality control using HPLC and NMR .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR (¹H/¹³C) to verify substituent positions (e.g., ethyl at C8, amine at C5) .
  • Mass spectrometry (HRMS) for molecular weight confirmation (C₁₁H₁₂N₂; theoretical MW: 172.22 g/mol) .
  • X-ray crystallography to resolve bond critical points and ring conformations, as demonstrated for analogous quinoline derivatives .

Q. What storage and handling protocols are recommended for this compound in laboratory settings?

  • Methodological Answer : Store at room temperature (RT) in airtight containers under inert gas (e.g., argon). Prepare stock solutions in anhydrous DMSO (10 mM) to prevent hydrolysis. Avoid aqueous buffers unless explicitly required for biological assays .

Advanced Research Questions

Q. How do electronic and steric effects of the ethyl and amine substituents influence this compound's reactivity in medicinal chemistry applications?

  • Methodological Answer : The ethyl group at C8 introduces steric hindrance, reducing electrophilic substitution at adjacent positions, while the amine at C5 enhances nucleophilicity for cross-coupling reactions (e.g., Buchwald-Hartwig amination). Computational studies (DFT) can model electron density distribution to predict regioselectivity . Experimentally, compare reaction outcomes with non-ethylated analogs (e.g., 5-quinolinamine) to isolate substituent effects .

Q. What strategies resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer :

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., pH, temperature) .
  • Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies, noting variables like cell line specificity or impurity interference .
  • Bias Mitigation : Use blinded experiments and independent replication, as emphasized in the Franklin Standards for scientific inquiry .

Q. How can computational modeling predict this compound's interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model binding affinities with proteins (e.g., kinase inhibitors).
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
  • QSAR Models : Coramine substituent parameters (e.g., logP, molar refractivity) with activity data from PubChem .

Q. What methodologies are critical for analyzing this compound's metabolic stability in pharmacokinetic studies?

  • Methodological Answer :

  • In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t½) and CYP450 enzyme inhibition .
  • LC-MS/MS Quantification : Detect metabolites (e.g., oxidized ethyl groups) with high sensitivity .
  • Cross-Species Comparison : Evaluate metabolic pathways in murine vs. primate models to extrapolate human outcomes .

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